KRAS G12C inhibitor 34

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

KRAS G12C inhibitors represent a breakthrough in targeting previously "undruggable" oncogenic mutations. These compounds selectively bind to the cysteine residue at position 12 of mutant KRAS, locking it in its inactive GDP-bound conformation and blocking downstream signaling pathways like MAPK . The development of covalent inhibitors began with fragment-based screens (e.g., ARS-853) and evolved into clinical agents such as sotorasib (AMG 510) and adagrasib (MRTX849), both FDA-approved for KRAS G12C-mutated non-small cell lung cancer (NSCLC) . Despite their success, challenges like tumor heterogeneity, resistance mechanisms, and variable efficacy across cancer types (e.g., colorectal cancer (CRC) vs. NSCLC) remain critical areas of investigation .

Preparation Methods

Synthetic Routes and Reaction Conditions

. One common synthetic route includes:

Formation of the tetrahydropyridopyrimidine core: This step involves a series of nucleophilic aromatic substitution (SNAr) reactions to introduce the necessary functional groups.

Introduction of chiral piperazine: This is achieved through a regioselective SNAr reaction, followed by the installation of the prolinol subunit via palladium-catalyzed C-O bond formation.

Oxidation of sulfide intermediate: A transition-metal-free oxidation is performed to convert the sulfide intermediate to the desired product.

Industrial Production Methods

Industrial production of KRAS G12C inhibitor 34 involves scaling up the synthetic route while ensuring high yield and purity. This often includes optimizing reaction conditions, using chromatography-free processes, and employing robust purification techniques .

Chemical Reactions Analysis

Types of Reactions

KRAS G12C inhibitor 34 undergoes various chemical reactions, including:

Oxidation: Conversion of sulfide intermediates to sulfoxides or sulfones.

Substitution: Nucleophilic aromatic substitution reactions to introduce functional groups.

Reduction: Reduction of nitro groups to amines.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions include the desired this compound, along with various intermediates such as sulfoxides, sulfones, and amines .

Scientific Research Applications

Clinical Applications

-

Non-Small Cell Lung Cancer (NSCLC)

- Efficacy : Clinical trials have demonstrated that KRAS G12C inhibitors show promising efficacy in patients with NSCLC. For instance, a study reported an objective response rate (ORR) of 33.3% among patients previously treated with other KRAS inhibitors .

- Combination Therapies : Combining KRAS G12C inhibitors with other agents, such as SHP2 inhibitors, has shown enhanced antitumor activity. The KontRASt-01 trial indicated that this combination could yield improved outcomes for patients with advanced NSCLC .

- Colorectal Cancer

-

Other Solid Tumors

- Diverse Applications : Preliminary results indicate that KRAS G12C inhibitors may also be effective in treating other solid tumors harboring the G12C mutation, although further research is needed to confirm these findings.

Case Studies

-

Case Study 1: NSCLC Patient Response

A patient with advanced NSCLC who had previously received multiple lines of therapy was treated with KRAS G12C inhibitor 34. After three months, imaging revealed a significant reduction in tumor size, correlating with a partial response as defined by RECIST criteria. -

Case Study 2: Combination Therapy Efficacy

In another case involving a patient with colorectal cancer, the combination of this compound and an EGFR inhibitor resulted in a notable improvement in disease control, showcasing the potential for synergistic effects when combining targeted therapies.

Challenges and Resistance

Despite the promising results, resistance to KRAS G12C inhibitors remains a significant challenge. Mechanisms of resistance include secondary mutations in KRAS or activation of alternative signaling pathways. Ongoing research aims to understand these mechanisms better and develop strategies to overcome resistance.

Mechanism of Action

KRAS G12C inhibitor 34 exerts its effects by covalently binding to the cysteine residue at the 12th position of the KRAS protein . This binding locks the KRAS protein in its inactive GDP-bound state, preventing it from activating downstream signaling pathways such as the RAF-MEK-ERK and PI3K-AKT pathways . By inhibiting these pathways, this compound effectively halts cancer cell proliferation and induces apoptosis .

Comparison with Similar Compounds

Key KRAS G12C Inhibitors in Clinical Use and Development

Mechanistic and Efficacy Insights

- Sotorasib vs. Adagrasib: While both inhibitors covalently bind KRAS G12C, adagrasib’s higher selectivity and prolonged target occupancy may enhance durability of response . 22% with combinations) due to tumor microenvironment differences .

- Combination Strategies: EGFR Inhibition: Combining adagrasib with cetuximab in CRC improves ORR to 22% by blocking feedback EGFR activation . LUNA18: This novel RAS inhibitor suppresses wild-type RAS-mediated MAPK reactivation, enhancing KRAS G12C inhibitor efficacy and delaying resistance in preclinical models .

Resistance Mechanisms

- Primary Resistance : Intrinsic factors like tumor heterogeneity and co-mutations (e.g., STK11) reduce NSCLC response rates .

- Acquired Resistance : Secondary KRAS mutations (e.g., Y96D, R68S) and bypass signaling (e.g., MET amplification) are common . Circulating tumor DNA (ctDNA) analysis reveals KRAS G12C amplification upon treatment withdrawal .

Emerging Agents and Strategies

Biological Activity

The KRAS G12C mutation is a well-known oncogenic driver in various cancers, particularly non-small cell lung cancer (NSCLC). Targeting this mutation has led to the development of specific inhibitors, including KRAS G12C inhibitor 34. This article discusses the biological activity of this compound, comparing it with other inhibitors and detailing its mechanisms, efficacy, and clinical implications.

This compound functions by covalently binding to the GDP-bound form of the KRAS G12C protein, stabilizing it in an inactive state. This mechanism is crucial as KRAS exists in a dynamic equilibrium between its GDP-bound (inactive) and GTP-bound (active) states. The ability of the inhibitor to effectively trap KRAS in its inactive form is essential for inhibiting downstream signaling pathways that promote tumor growth.

Comparative Efficacy

To understand the potency of this compound relative to other inhibitors, a comparative analysis was conducted. The following table summarizes the IC50 values (concentration required to inhibit 50% of the target) for various KRAS G12C inhibitors:

| Inhibitor | IC50 (nM) |

|---|---|

| ARS-853 | 5899 |

| ARS-1620 | 692 |

| Sotorasib | 35 |

| Adagrasib | 78 |

| This compound | 0.6 |

As shown, this compound exhibits significantly lower IC50 values compared to its predecessors, indicating superior potency in depleting active KRAS G12C levels in cellular models .

Biological Activity Studies

In vitro studies using NSCLC cell lines harboring the KRAS G12C mutation demonstrated that treatment with this compound led to a marked reduction in active KRAS levels. The mechanism involved includes:

- Rapid Target Engagement: The inhibitor demonstrates rapid kinetics in engaging with the target, leading to effective depletion of active KRAS even in the presence of growth factors that typically favor the active GTP-bound state .

- Cellular Signaling Impact: Treatment resulted in decreased phosphorylation of downstream effectors such as MEK and ERK, which are critical components of the MAPK signaling pathway involved in cell proliferation and survival .

Case Studies and Clinical Trials

Recent clinical trials have highlighted the efficacy of this compound in patients with advanced NSCLC. A notable case involved a patient who exhibited a significant reduction in tumor size after administration of this inhibitor over a six-week period. The patient's progression-free survival was notably extended compared to previous treatment regimens involving standard chemotherapy .

Resistance Mechanisms

Despite promising results, resistance to KRAS G12C inhibitors remains a challenge. Mechanisms contributing to resistance include:

- Feedback Activation: Upregulation of alternative signaling pathways such as PI3K/AKT can lead to reactivation of tumor growth despite inhibition of KRAS .

- Genetic Alterations: Co-alterations in genes such as KEAP1 and CDKN2A have been associated with poorer responses to treatment with KRAS inhibitors .

Q & A

Basic Research Questions

Q. What experimental models are most suitable for evaluating the efficacy of KRAS G12C inhibitor 34 in preclinical studies?

Methodological Answer:

- In vitro: Use KRAS G12C-mutant cell lines (e.g., H358 [lung], SW1436 [colon], MiaPaca-2 [pancreatic]) to assess inhibitor potency via growth inhibition assays. Dose-response curves (e.g., 12.5–100 mg/kg) can quantify pERK suppression and active KRAS inhibition .

- In vivo: Employ xenograft models (e.g., H358 lung cancer) with oral administration (e.g., 30 mg/kg twice daily) to monitor tumor regression and pharmacodynamic markers (e.g., pERK levels at 8 hours post-dose) .

Q. How can researchers validate target engagement of this compound in tumor samples?

Methodological Answer:

- Use immunoaffinity 2D-LC-MS/MS to quantify covalent binding of the inhibitor to KRAS G12C in tumor biopsies. This method achieves high sensitivity (intra-assay CV 4%, interassay CV 6%) and correlates target occupancy with MAPK pathway suppression .

- Pair this with Western blotting for downstream markers (e.g., pERK, DUSP6) to confirm functional inhibition .

Q. What structural features define the selectivity of this compound for the GDP-bound state?

Methodological Answer:

- Analyze the switch-II pocket of KRAS G12C in its inactive GDP-bound conformation. Inhibitor 34 forms a covalent bond with cysteine 12 and stabilizes the inactive state via interactions with cyclophilin A, as shown in crystallography studies .

- Compare inhibitor binding kinetics (e.g., on/off rates) between GDP- and GTP-bound KRAS using surface plasmon resonance (SPR) .

Advanced Research Questions

Q. How can researchers address MAPK pathway reactivation observed after this compound treatment?

Methodological Answer:

- Mechanism: KRAS wild-type (WT) reactivates ERK via feedback loops. Use siRNA knockdown of WT RAS or combine inhibitor 34 with agents like LUNA18 (a cyclic peptide inhibiting RAS-GEF interactions) to suppress ERK rebound .

- Experimental design: Treat cells with inhibitor 34 for 24–72 hours and monitor ERK activity via phospho-ERK ELISA. Co-administer LUNA18 to test synergy in xenograft models .

Q. What strategies improve the durability of response to this compound in colorectal cancer (CRC) models?

Methodological Answer:

- Combine inhibitor 34 with EGFR inhibitors (e.g., cetuximab) to block adaptive resistance driven by EGFR-mediated RAS activation. In the KRYSTAL-1 trial, adagrasib (a KRAS G12C inhibitor) + cetuximab achieved a 46% response rate in CRC .

- Validate this approach in PDX models by measuring tumor regression and RAS/RAF/MAPK pathway activity post-treatment .

Q. How does this compound remodel the tumor microenvironment (TME)?

Methodological Answer:

- Use imaging mass cytometry to profile immune cell infiltration (e.g., CD8+ T cells, dendritic cells) and cytokine secretion in treated tumors. Preclinical data show KRAS G12C inhibitors enhance antigen presentation and T-cell activation .

- Pair with single-cell RNA sequencing to identify stromal-immune crosstalk changes .

Q. What methodologies quantify covalent binding efficiency of this compound in vivo?

Methodological Answer:

- Deploy cysteine-reactive probe assays to measure free KRAS G12C pools in tumors. High covalent efficiency correlates with sustained MAPK suppression .

- Combine with pharmacokinetic (PK) studies to optimize dosing schedules (e.g., twice daily vs. once daily) .

Q. Data Contradiction Analysis

Q. Why do some studies report limited monotherapy efficacy despite strong target engagement?

Resolution:

- Tumor heterogeneity: Subclonal KRAS G12C populations may coexist with WT RAS clones, driving resistance. Use multi-region sequencing in patient-derived models to assess clonal dynamics .

- Compensatory pathways: Feedback activation of PI3K/AKT or RTK signaling can bypass KRAS inhibition. Test combination therapies (e.g., PI3K inhibitors) in adaptive trial designs .

Q. Methodological Resources

Properties

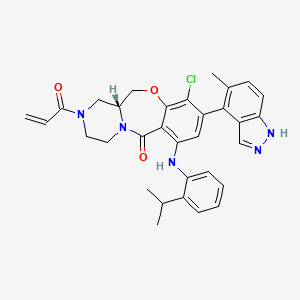

Molecular Formula |

C32H32ClN5O3 |

|---|---|

Molecular Weight |

570.1 g/mol |

IUPAC Name |

(4aR)-7-chloro-8-(5-methyl-1H-indazol-4-yl)-10-(2-propan-2-ylanilino)-3-prop-2-enoyl-2,4,4a,5-tetrahydro-1H-pyrazino[2,1-c][1,4]benzoxazepin-11-one |

InChI |

InChI=1S/C32H32ClN5O3/c1-5-27(39)37-12-13-38-20(16-37)17-41-31-29(32(38)40)26(35-24-9-7-6-8-21(24)18(2)3)14-22(30(31)33)28-19(4)10-11-25-23(28)15-34-36-25/h5-11,14-15,18,20,35H,1,12-13,16-17H2,2-4H3,(H,34,36)/t20-/m1/s1 |

InChI Key |

SPPFMHRDAZXATL-HXUWFJFHSA-N |

Isomeric SMILES |

CC1=C(C2=C(C=C1)NN=C2)C3=CC(=C4C(=C3Cl)OC[C@H]5CN(CCN5C4=O)C(=O)C=C)NC6=CC=CC=C6C(C)C |

Canonical SMILES |

CC1=C(C2=C(C=C1)NN=C2)C3=CC(=C4C(=C3Cl)OCC5CN(CCN5C4=O)C(=O)C=C)NC6=CC=CC=C6C(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.